molecular formula C15H7ClF3NO3 B11185225 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11185225
M. Wt: 341.67 g/mol
InChI Key: JUAJPNGAWVSFAQ-UHFFFAOYSA-N
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Description

6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound known for its unique structure and properties. This compound features a benzoxazine ring with a chlorine atom and a trifluoromethyl group attached to the phenyl ring. Its molecular formula is C15H8ClF3NO2, and it is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.

Scientific Research Applications

6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. These features confer distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H7ClF3NO3

Molecular Weight

341.67 g/mol

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C15H7ClF3NO3/c16-9-4-5-12-11(7-9)13(21)20(14(22)23-12)10-3-1-2-8(6-10)15(17,18)19/h1-7H

InChI Key

JUAJPNGAWVSFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)C(F)(F)F

Origin of Product

United States

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